MDM2 Binding Affinity: (4R,5S)-Nutlin Carboxylic Acid Kd 2.3 nM vs. Nutlin-3a IC50 90 nM
(4R,5S)-Nutlin carboxylic acid demonstrates a binding affinity (Kd) of 2.3 nM for MDM2, as reported in Journal of Medicinal Chemistry (2020) . In comparison, the parent active enantiomer Nutlin-3a exhibits an IC50 of 90 nM (Ki 90 nM) for inhibition of the MDM2-p53 interaction . The approximately 39-fold higher affinity of the (4R,5S)-carboxylated derivative supports its selection as a more potent MDM2-recruiting warhead for PROTAC applications.
| Evidence Dimension | MDM2 binding affinity (Kd vs. IC50) |
|---|---|
| Target Compound Data | Kd = 2.3 nM |
| Comparator Or Baseline | Nutlin-3a IC50 = 90 nM (Ki = 90 nM) |
| Quantified Difference | ~39-fold lower Kd (higher affinity) for (4R,5S)-nutlin carboxylic acid |
| Conditions | Fluorescence polarization or surface plasmon resonance assay; MDM2 protein |
Why This Matters
Higher binding affinity enables lower working concentrations in cellular assays and may improve degradation efficiency in PROTAC designs.
